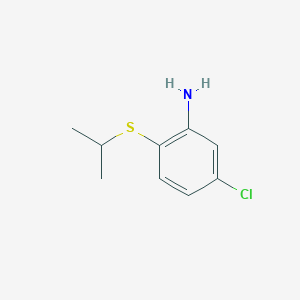
5-Chloro-2-(propan-2-ylsulfanyl)aniline
Overview
Description
5-Chloro-2-(propan-2-ylsulfanyl)aniline, also known as 5-chloro-2-[(isopropylthio)phenyl]aniline, is a chemical compound with the molecular formula C9H12ClNS . It has a molecular weight of 201.72 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(propan-2-ylsulfanyl)aniline is1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(propan-2-ylsulfanyl)aniline include a molecular weight of 201.72 . The compound is a liquid at room temperature . Unfortunately, the web search results did not provide additional information such as melting point, boiling point, or density.Scientific Research Applications
Pharmaceutical Industry: Synthesis of Antimicrobial Agents
5-Chloro-2-(propan-2-ylsulfanyl)aniline: is a valuable precursor in the synthesis of various antimicrobial agents. Its structural properties allow for the creation of compounds that are effective in treating infections. For instance, derivatives of this compound can be used to synthesize quinoline and quinolone drugs, which have applications in combating diseases like malaria and bacterial infections .
Agrochemical Industry: Development of Pesticides
The compound’s utility extends to the agrochemical industry, where it serves as a starting material for the development of pesticides. Its chemical structure is conducive to creating substances that control pests and improve crop protection .
Chemical Research: Catalytic Reactions
In chemical research, 5-Chloro-2-(propan-2-ylsulfanyl)aniline can be involved in catalytic reactions to produce other valuable chemicals. Researchers can explore new catalytic methods using this compound as a substrate to yield products with high efficiency and selectivity .
Safety and Hazards
The safety information for 5-Chloro-2-(propan-2-ylsulfanyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
5-chloro-2-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUBLSSWMKCEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(propan-2-ylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






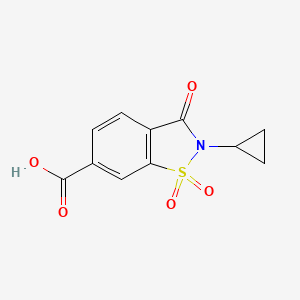

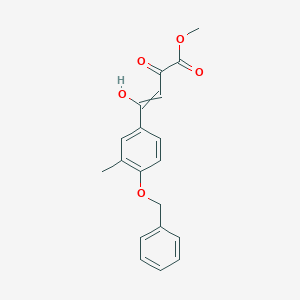


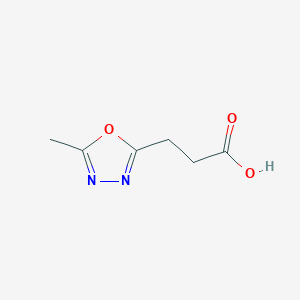

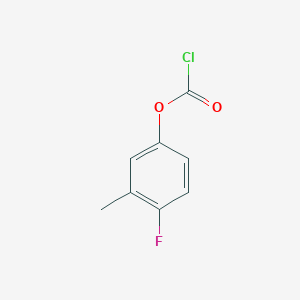
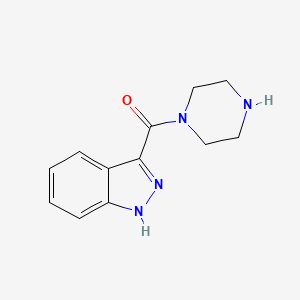
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
